molecular formula C9H7F3O2 B1319546 2-Methoxy-6-(trifluoromethyl)benzaldehyde CAS No. 1017778-98-1

2-Methoxy-6-(trifluoromethyl)benzaldehyde

Cat. No. B1319546
M. Wt: 204.15 g/mol
InChI Key: LLBTYKHVRXDHKF-UHFFFAOYSA-N
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Description

2-Methoxy-6-(trifluoromethyl)benzaldehyde, also known as 2-Methyl-6-trifluoromethylbenzaldehyde, is an important organic compound used in the synthesis of various compounds and materials. It has been used in the synthesis of pharmaceuticals, agrochemicals, and other materials. It is a colorless liquid with a pleasant odor and has a melting point of -14°C. It is soluble in many organic solvents and is relatively stable under most conditions.

Scientific Research Applications

Structural and Spectroscopic Analysis

  • The compound 2-Methoxy-benzaldehyde exhibits unique structural features, including intra- and intermolecular C–H ��� O short contacts, forming dimers linked by C@O and C(3)–H groups. These structures are evident in both solid and liquid states, as revealed by X-ray crystallography and vibrational spectroscopy, alongside B3LYP/6-31G* ab initio calculations (Ribeiro-Claro, Drew, & Félix, 2002).

Application in Organic Synthesis

  • 2-Methoxy-benzaldehyde derivatives are used as linkers for solid phase organic synthesis. Through processes like reductive amination and subsequent derivatization, these compounds are transformed into secondary amides, which are then cleaved from supports using trifluoroacetic acid (Swayze, 1997).

Enzyme-Catalyzed Reactions

  • Benzaldehyde lyase (BAL), a highly enantioselective enzyme, catalyzes the formation and cleavage of (R)-benzoin derivatives involving 2-Methoxy-benzaldehyde. This process is utilized in preparative synthesis, taking advantage of aqueous-organic two-phase systems for reaction optimization (Kühl et al., 2007).

Photophysical Behavior

  • The compound 2-Methoxy-4-(N,N-dimethylamino)benzaldehyde displays interesting photophysical behavior, including strong local emission in various solvents and a weak solvent polarity dependent red shifted emission in polar aprotic solvents. Its protonation enhances excited state charge transfer reactions, as studied through various spectroscopic techniques and quantum chemical calculations (Samanta et al., 2010).

Molecular Structure and Vibrational Studies

  • Comparative studies of molecular structure and vibrational spectral properties of methoxy-substituted benzaldehydes provide insights into their thermodynamic properties and NLO (non-linear optical) characteristics. These studies are crucial for understanding the material's behavior in different applications, including in the manufacturing of dyes and perfumes (Yadav, Sharma, & Kumar, 2018).

properties

IUPAC Name

2-methoxy-6-(trifluoromethyl)benzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7F3O2/c1-14-8-4-2-3-7(6(8)5-13)9(10,11)12/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLBTYKHVRXDHKF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1C=O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7F3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301272176
Record name 2-Methoxy-6-(trifluoromethyl)benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301272176
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

204.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Methoxy-6-(trifluoromethyl)benzaldehyde

CAS RN

1017778-98-1
Record name 2-Methoxy-6-(trifluoromethyl)benzaldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1017778-98-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Methoxy-6-(trifluoromethyl)benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301272176
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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